molecular formula C36H58O8 B083423 oleanolic acid beta-D-glucopyranosyl ester CAS No. 14162-53-9

oleanolic acid beta-D-glucopyranosyl ester

Katalognummer: B083423
CAS-Nummer: 14162-53-9
Molekulargewicht: 618.8 g/mol
InChI-Schlüssel: KMKFOIBUKYMVRJ-YHFBEQRYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oleanolic acid β-D-glucopyranosyl ester (CAS 14162-53-9), also termed oleanolic acid 28-O-β-D-glucopyranosyl ester, is a triterpenoid saponin derived from oleanolic acid (a pentacyclic triterpene) esterified with a β-D-glucopyranosyl group at the C-28 position. Its molecular formula is C₃₆H₅₈O₈ (MW: 618.9 g/mol) .

Vorbereitungsmethoden

Benzyl Protection Strategy for Carboxyl Group Functionalization

The C-28 carboxyl group of oleanolic acid (OA) is highly reactive, necessitating protection during glycosylation at the C-3 hydroxyl group. Benzyl (Bn) esters are preferred over methyl or allyl groups due to their stability under glycosylation conditions and ease of removal via catalytic hydrogenolysis .

Synthesis of Benzyl Oleanolate

Benzylation of OA is achieved by treating OA with benzyl bromide (BnBr) in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). This reaction proceeds at 60°C for 6 hours, yielding benzyl oleanolate with 98% efficiency . The benzyl group remains intact during subsequent glycosylation steps, enabling selective modification at C-3.

Deprotection via Catalytic Hydrogenolysis

After glycosylation, the benzyl group is removed using palladium on carbon (Pd/C) under hydrogen gas (H₂) in ethyl acetate. This step achieves near-quantitative recovery (99%) of the free carboxylic acid intermediate .

Glycosylation Using Trichloroacetimidate Donors

Schmidt glycosylation, employing trichloroacetimidate-activated sugars, is the most widely adopted method for introducing β-D-glucopyranosyl groups at C-28.

Preparation of β-D-Glucopyranosyl Trichloroacetimidate

Perbenzoylated β-D-glucopyranosyl trichloroacetimidate is synthesized by reacting 2,3,4,6-tetra-O-benzoyl-D-glucopyranose with trichloroacetonitrile (CCl₃CN) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (CH₂Cl₂). The donor is isolated in 85% yield and stored under anhydrous conditions .

Glycosylation Reaction Conditions

Benzyl oleanolate (1.0 equiv) and the trichloroacetimidate donor (1.1 equiv) are combined with activated 4 Å molecular sieves in CH₂Cl₂. Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv) is added at −40°C, and the mixture is stirred for 1 hour. The reaction is quenched with triethylamine (Et₃N), followed by silica gel chromatography to isolate the 28-O-β-D-glucopyranosyl benzyl oleanolate intermediate (yield: 75–92%) .

Sequential Glycosylation for 3,28-Diglycosides

For saponins with glycosylation at both C-3 and C-28, a stepwise approach is employed:

C-3 Glycosylation Prior to C-28 Esterification

  • Protection of C-28 : OA is converted to its benzyl ester as described in Section 1.1.

  • C-3 Glycosylation : The C-3 hydroxyl is glycosylated using α-L-arabinopyranosyl or β-D-glucopyranosyl trichloroacetimidates under TMSOTf catalysis (yield: 58–79%) .

  • Deprotection and C-28 Glycosylation : After removing the benzyl group, the free C-28 carboxyl is esterified with β-D-glucopyranosyl trichloroacetimidate (yield: 83%) .

Challenges in Sequential Reactions

Competitive hydrolysis of the trichloroacetimidate donor at C-28 necessitates strict anhydrous conditions. Elevated temperatures (0°C vs. −40°C) improve glycosylation efficiency but risk acyl migration in benzoylated intermediates .

Biotechnological Synthesis via Enzymatic Glycosylation

Microbial systems offer an eco-friendly alternative to chemical synthesis:

Engineered Escherichia coli Strains

Recombinant E. coli expressing glycosyltransferases (GTs) from Medicago truncatula catalyze the transfer of glucose from UDP-glucose to OA. Optimized fermentation conditions (pH 7.0, 30°C, 48 hours) yield 28-O-β-D-glucopyranosyl oleanolate at 62% conversion.

Limitations and Optimization

Low solubility of OA in aqueous media restricts bioconversion efficiency. Co-solvents like dimethyl sulfoxide (DMSO, 10% v/v) enhance substrate uptake, improving yields to 78%.

Spectroscopic Characterization and Quality Control

Post-synthetic analysis ensures structural fidelity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR : The anomeric proton of the β-D-glucopyranosyl group resonates at δ 4.98–5.15 (d, J = 7.5–8.0 Hz) .

  • ¹³C-NMR : The C-28 carbonyl signal appears at δ 178.4, while the glucopyranosyl C-1′′ resonates at δ 104.2 .

High-Resolution Mass Spectrometry (HRMS)

ESI-HRMS ([M + Na]⁺) for C₃₆H₅₈O₈Na⁺: calculated 633.4024, observed 633.4019 .

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Reference
Schmidt glycosylationTMSOTf, CH₂Cl₂, −40°C75–92≥95
Enzymatic synthesisUDP-glucose, E. coli GTs, pH 7.0, 30°C62–7888–92
Sequential glycosylationBenzyl protection/TMSOTf, 0°C8397

Analyse Chemischer Reaktionen

Glycosylation Reactions

Oleanolic acid β-D-glucopyranosyl ester undergoes site-specific glycosylation due to its two reactive sites:

  • C-3 hydroxyl group : Prone to O-glycosylation with sugar donors.

  • C-28 carboxylic acid : Forms ester-linked glycosides.

Key Findings:

  • Benzyl protection strategy : The C-28 carboxyl group is protected as a benzyl ester to enable selective C-3 glycosylation. Deprotection via catalytic hydrogenolysis (Pd-C/H₂) achieves 90% yield of free carboxylic acid intermediates .

  • Trichloroacetimidate donors : Glycosylation at C-3 using benzoylated trichloroacetimidates (e.g., β-D-glucose, α-L-arabinose) under TMSOTf catalysis yields 3-monoglycosides with 58–79% efficiency .

  • Sequential glycosylation : For 3,28-diglycosides, benzyl-protected intermediates undergo Schmidt glycosylation followed by deprotection (NaOMe/MeOH), achieving total yields of 58–83% .

Table 1: Glycosylation Yields for Oleanolic Acid Derivatives

Product TypeC-3 SaccharideC-28 SaccharideTotal Yield (%)
3-Monoglycosideβ-D-Glucose58
3-Monoglycosideα-L-Arabinose76
3,28-Diglycosideβ-D-Galactoseβ-D-Glucose83
28-Monoglycosideβ-D-Galactose18

Acidic Hydrolysis:

  • Cleaves glycosidic bonds, releasing oleanolic acid and monosaccharides (glucose, arabinose, rhamnose) .

  • Example : Acid hydrolysis of 3-O-α-L-rhamnopyranosyl-(1→3)-β-D-xylopyranosyl oleanolic acid-28-O-β-D-glucopyranosyl ester liberates glucose (C-28 ester) and rhamnose/xylose (C-3 glycoside) .

Alkaline Hydrolysis:

  • Selectively cleaves ester-linked glycosides at C-28 while preserving C-3 glycosidic bonds :

    R COO Glc+NaOHR COO+Glc OH\text{R COO Glc}+\text{NaOH}\rightarrow \text{R COO}^-+\text{Glc OH}
  • Application : Confirmed glucose’s ester linkage at C-28 in Viguiera saponins via TLC comparison .

Spectroscopic Confirmation:

  • ¹H/¹³C NMR : Glycosylation shifts observed at C-3 (δ 89.2–90.4 ppm) and C-28 (δ 175.5–178.0 ppm) .

  • HMBC correlations : Critical for mapping saccharide linkages (e.g., Glc H-1′′′′ to C-6′′′ in 28-O-β-D-glucopyranosyl-(1→6)-glucopyranoside) .

Esterification at C-28:

  • Schmidt glycosylation : Coupling 28-O-β-D-glucopyranosyl oleanolate with trichloroacetimidates (e.g., β-D-xylose) forms branched oligosaccharides (e.g., Albidoside A) .

  • Levulinoyl protection : Temporary levulinoyl groups enable sequential glycosylation at C-3 and C-28, achieving 86% yield in diglycoside synthesis .

Functionalization of the Aglycone:

  • C-12/C-13 double bond : Remains intact during hydrogenolysis, confirmed by ¹³C NMR (δ 122–144 ppm) .

  • C-21 hydroxylation : Introduced via microbial oxidation, enhancing cytotoxicity in saponin derivatives .

Comparative Reactivity Insights

  • C-3 vs. C-28 reactivity :

    • C-3 hydroxyl is more nucleophilic, favoring O-glycosylation under mild conditions .

    • C-28 carboxyl requires activation (e.g., benzyl ester) for efficient glycoside formation .

  • Steric effects : Bulky substituents at C-23/C-24 hinder deprotection of C-3 acetyl groups, necessitating optimized alkaline conditions .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

OABG exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications. Key properties include:

  • Antitumor Activity : OABG has shown effectiveness against different cancer cell lines. For instance, in vitro studies indicated that derivatives of oleanolic acid, including OABG, inhibited the growth of human leukemia and lymphoma cells with varying IC50 values, demonstrating potential as an antitumor agent .
  • Anti-inflammatory Effects : Research indicates that OABG possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) . This makes it a potential candidate for treating inflammatory diseases.
  • Hepatoprotective Effects : Studies have demonstrated that OABG can protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl4), suggesting its use in liver-related disorders .
  • Antidiabetic Potential : OABG has been evaluated for its ability to regulate glucose levels and improve insulin sensitivity, indicating its potential role in diabetes management .

Therapeutic Applications

Based on its pharmacological properties, OABG has several therapeutic applications:

  • Cancer Treatment : Given its antitumor activity, OABG is being investigated as a complementary treatment in oncology. It may enhance the efficacy of conventional chemotherapeutics by targeting specific cancer pathways.
  • Anti-inflammatory Drugs : The anti-inflammatory properties of OABG suggest its potential use in developing medications for conditions like arthritis and other inflammatory disorders.
  • Liver Health Supplements : Due to its hepatoprotective effects, OABG could be formulated into dietary supplements aimed at supporting liver health and function.
  • Diabetes Management : The ability of OABG to modulate glucose metabolism positions it as a candidate for developing new antidiabetic therapies.

Table 1: Summary of Key Studies on OABG

Study ReferenceFocusFindings
Matsuda et al., 1999 Antitumor ActivityInhibited growth of leukemia cells with IC50 values ranging from 2.5 to 26.74 µg/mL.
MDPI Review, 2023 Anti-diabetic PotentialShowed promise as an hGLUT1 inhibitor with significant binding affinity.
Tandfonline Review Hepatoprotective EffectsDemonstrated protective effects against CCl4-induced liver damage in rat models.
MDPI Study Anti-inflammatory EffectsInhibited COX-2 activity with an IC50 value of 295 µM.

Wirkmechanismus

The mechanism of action of oleanolic acid beta-D-glucopyranosyl ester involves multiple molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Sources and Isolation:

This compound is widely distributed in plants such as Pfaffia paniculata (Brazilian ginseng) , Agriophyllum squarrosum (sand rice) , and Gymnema sylvestre . It is typically isolated via chromatographic techniques, including ODS, Sephadex LH-20, and preparative HPLC .

Pharmacological Activities:

  • Cytotoxicity : Exhibits significant inhibition of Hela (91.3%) and L929 (92.9%) cell lines at 30 mg/L .
  • Anti-inflammatory and Anticancer : Structural analogs demonstrate modulation of NF-κB and MAPK pathways .

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between oleanolic acid β-D-glucopyranosyl ester and related saponins.

Table 1: Structural and Pharmacological Comparison

Compound Name (CAS) Aglycone Core Substituents Molecular Formula (MW) Key Activities Sources
Oleanolic acid β-D-glucopyranosyl ester (14162-53-9) Oleanolic acid C-28: β-D-glucopyranosyl ester C₃₆H₅₈O₈ (618.9) Cytotoxic, anti-inflammatory Pfaffia paniculata
Hederagenin 28-O-β-D-glucopyranosyl ester (53931-25-2) Hederagenin C-28: β-D-glucopyranosyl ester C₃₆H₅₈O₉ (634.9) Antiviral, hepatoprotective Aralia chinensis
Arjunglucoside II (62369-72-6) Oleanolic acid C-3: β-D-glucuronopyranosyl; C-28: β-D-glucopyranosyl ester C₄₂H₆₈O₁₄ (796.98) Antioxidant, cardioprotective Fagonia cretica
3-O-β-D-Glucuronopyranosyl-oleanolic acid 28-O-β-D-glucopyranosyl ester Oleanolic acid C-3: β-D-glucuronopyranosyl; C-28: β-D-glucopyranosyl ester C₄₂H₆₆O₁₄ (795.0) Enhanced solubility, antitumor Alternanthera philoxeroides
Eclalbasaponin I (158511-59-2) Oleanolic acid C-3: β-D-glucopyranosyl-(1→2)-β-D-glucuronopyranosyl; C-28: β-D-glucopyranosyl ester C₄₂H₆₈O₁₄ (796.98) Antiproliferative, immunomodulatory Eclipta prostrata

Key Structural and Functional Differences:

a) Aglycone Variations :

  • Hederagenin vs. Oleanolic Acid: Hederagenin (a hydroxylated derivative of oleanolic acid) in Hederagenin 28-O-β-D-glucopyranosyl ester enhances hepatoprotective activity due to additional hydroxyl groups .
  • Maslinic Acid Derivatives: Compounds like maslinic acid 3-O-β-D-glucuronopyranoside (from Viscum liquidambaricolum) exhibit stronger anti-diabetic effects due to C-2/C-3 hydroxylation .

b) Glycosylation Patterns :

  • C-3 vs. C-28 Substitution: Oleanolic acid β-D-glucopyranosyl ester (C-28 substitution) shows higher lipophilicity and membrane permeability than C-3 glycosides like Arjunglucoside II . C-3 glycosylation (e.g., 3-O-β-D-glucuronopyranosyl-oleanolic acid) improves water solubility and renal clearance .
  • Disaccharide vs. Monosaccharide Chains: Eclalbasaponin I (C-3 disaccharide) demonstrates stronger binding to Toll-like receptors compared to monosaccharide analogs .

Biologische Aktivität

Oleanolic acid beta-D-glucopyranosyl ester (OABG) is a triterpenoid saponin derived from oleanolic acid, known for its diverse biological activities. This article reviews the biological activity of OABG, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

OABG is characterized by the presence of a beta-D-glucopyranosyl group at the 28-position of oleanolic acid. Its molecular formula is C36H58O8C_{36}H_{58}O_8, and it exhibits properties typical of triterpenoid saponins, including solubility in water and potential bioactivity through modulation of cellular pathways.

1. Anticancer Effects

OABG has demonstrated significant anticancer properties across various studies:

  • Mechanisms of Action : OABG induces apoptosis in cancer cells through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases. It also modulates critical signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are pivotal in cancer cell survival and proliferation .
  • Case Studies : In vitro studies have shown that OABG inhibits the proliferation of various cancer cell lines, including liver (HepG2), lung, and prostate cancer cells. Notably, it causes cell cycle arrest at different phases depending on the cancer type .
Cancer TypePhase of Cell Cycle ArrestReference
Prostate CancerG0/G1
Hepatocellular CarcinomaSubG1
Lung CancerG2/M

2. Anti-inflammatory Activity

OABG exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating immune responses. It has been shown to reduce inflammation in animal models by decreasing levels of TNF-α and IL-6 .

3. Hepatoprotective Effects

Research indicates that OABG protects against liver damage induced by toxins such as carbon tetrachloride (CCl4). In animal models, OABG administration resulted in lower serum levels of liver enzymes and improved antioxidant enzyme activity .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of OABG is crucial for understanding its bioavailability and therapeutic efficacy:

  • Absorption : OABG is absorbed through the gastrointestinal tract, with studies suggesting enhanced absorption due to its glycosylated form .
  • Metabolism : It undergoes hydrolysis to release oleanolic acid upon entering systemic circulation, which may contribute to its biological effects .

Safety and Toxicity

OABG has been evaluated for safety in various models. Studies report low toxicity levels, making it a promising candidate for further clinical development . However, comprehensive toxicity studies are still necessary to establish safe dosage ranges for human applications.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the glycosylation pattern of oleanolic acid beta-D-glucopyranosyl ester?

  • Methodology : Combine 2D NMR techniques (e.g., HSQC, HMBC, and NOESY) to resolve sugar linkage positions and aglycone-sugar connectivity. Acid hydrolysis followed by GC-MS or HPAEC-PAD can identify monosaccharide constituents . ESI-MS/MS is critical for verifying molecular weight and fragmentation patterns of the intact glycoside .

Q. How can researchers isolate this compound from plant matrices?

  • Methodology : Use sequential extraction with solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol). Follow with column chromatography (silica gel, Sephadex LH-20) and HPLC purification using C18 columns. Monitor fractions via TLC with anisaldehyde-H₂SO₄ staining .

Q. What are the primary challenges in differentiating oleanolic acid glycosides with similar sugar moieties?

  • Methodology : Compare NMR chemical shifts of anomeric protons (δ 4.3–5.5 ppm) and coupling constants (J = 6–8 Hz for β-linkages). Use enzymatic digestion with β-glucosidase to confirm sugar stereochemistry .

Advanced Research Questions

Q. How can researchers optimize the regioselective synthesis of this compound?

  • Methodology : Employ orthoester glycosylation strategies to control anomeric configuration. Use trichloroacetimidate donors with BF₃·Et₂O catalysis for high yields. Protect non-target hydroxyl groups on oleanolic acid with tert-butyldimethylsilyl (TBS) groups .

Q. What experimental designs are suitable for evaluating the compound’s bioactivity against cancer cell lines?

  • Methodology : Conduct MTT assays on HepG2 or MCF-7 cells with dose ranges (1–100 μM). Include positive controls (e.g., doxorubicin) and measure apoptosis via Annexin V/PI staining. Validate mechanisms using qPCR for apoptosis-related genes (e.g., BAX, BCL-2) .

Q. How can computational modeling aid in understanding the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) against PPAR-γ or NF-κB pathways. Use MD simulations (GROMACS) to assess binding stability. Compare binding energies of glycosylated vs. aglycone forms .

Q. What strategies resolve spectral overlap in ¹H NMR caused by complex sugar-aglycone coupling?

  • Methodology : Acquire NMR data at high field (≥600 MHz) and low temperature (278 K) to enhance resolution. Apply selective 1D-TOCSY for sugar spin systems. Use ¹³C DEPT-Q to distinguish CH₂/CH₃ groups in the aglycone .

Eigenschaften

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O8/c1-31(2)14-16-36(30(42)44-29-28(41)27(40)26(39)22(19-37)43-29)17-15-34(6)20(21(36)18-31)8-9-24-33(5)12-11-25(38)32(3,4)23(33)10-13-35(24,34)7/h8,21-29,37-41H,9-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKFOIBUKYMVRJ-YHFBEQRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

oleanolic acid beta-D-glucopyranosyl ester
oleanolic acid beta-D-glucopyranosyl ester
oleanolic acid beta-D-glucopyranosyl ester
oleanolic acid beta-D-glucopyranosyl ester
oleanolic acid beta-D-glucopyranosyl ester
oleanolic acid beta-D-glucopyranosyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.